molecular formula C21H26N2O3 B602792 Humantenine CAS No. 82375-29-9

Humantenine

Cat. No.: B602792
CAS No.: 82375-29-9
M. Wt: 354.4 g/mol
InChI Key:
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Description

Humantenine is a natural product found in Gelsemium rankinii and Gelsemium elegans . It is an indole alkaloid compound .


Molecular Structure Analysis

This compound has a molecular formula of C21H26N2O3 . Its IUPAC name is (1R,2S,4S,7Z,8R,9S)-7-ethylidene-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one .


Chemical Reactions Analysis

This compound’s impact on mRNA m6A modification and expression in human colon cancer cells has been studied . After this compound treatment of HCT116 cells, 1401 genes were in the overlap of differentially m6A-modified mRNA and differentially expressed mRNA .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 354.4 g/mol . Its physical and chemical properties include a density of 1.3±0.1 g/cm3, boiling point of 480.1±55.0 °C at 760 mmHg, and a flash point of 244.2±31.5 °C .

Scientific Research Applications

  • Effects on Colon Cancer Cells : Humantenine has been studied for its impact on RNA N6-methyladenosine (m6A) modification and distinct mRNA transcriptome profiles in human colon cancer cells (HCT116). It was found that this compound treatment altered the expression of over 1400 genes, with significant changes in RNA m6A methylation regulators and disordered methylation levels of target genes, suggesting a role in intestinal cell toxicity (Wu et al., 2022).

  • Synthetic Approaches and Structural Construction : Research has been conducted on the stereoselective construction of this compound's key skeleton, which is complex and possesses remarkable activities. Efficient methodologies have been developed for constructing the oxindole alkaloid structure of this compound (Hao, 2012).

  • Structure Elucidation : The structures of this compound and related alkaloids have been elucidated using spectral data and X-ray analysis, contributing to the understanding of their chemical properties (Yang Jun-shan, 1984).

  • Cytotoxicity and Alkaloid Varieties : Research has identified various alkaloids in Gelsemium elegans, including this compound, and their cytotoxic effects on human tumor cell lines. This suggests potential applications in cancer research (Xu et al., 2015).

  • Metabolism in Liver Microsomes : The in vitro metabolism of this compound has been studied in liver microsomes from various species. This research is significant for understanding species differences in the toxicological effects of G. elegans (Huang et al., 2021).

Mechanism of Action

Target of Action

Humantenine, an alkaloid isolated from the medicinal herb Gelsemium elegans, primarily targets the RNA N6-methyladenosine (m6A) modification and distinct mRNA transcriptome profiles in human colon cancer cells . The m6A modification is a common and abundant modification on mRNA molecules present in eukaryotes . It plays a crucial role in various biological processes, including RNA stability and mRNA translation, and can affect the fate and function of modified mRNAs .

Mode of Action

This compound interacts with its targets by inducing changes in the m6A modification of mRNA . Specifically, it has been reported to cause abnormal mRNA expression of m6A regulators and disordered m6A methylation levels of target genes . This interaction results in changes in the cellular processes controlled by these mRNAs .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the m6A modification of mRNA . After this compound treatment of HCT116 cells, 1401 genes were in the overlap of differentially m6A-modified mRNA and differentially expressed mRNA . The Kyoto Encyclopedia of Genes and Genomes and Gene Ontology annotation terms for actin cytoskeleton, tight junctions, and adherens junctions were enriched .

Pharmacokinetics

A study has identified ten metabolites of this compound in liver microsomes from human, pig, goat, and rat based on the accurate ms/ms spectra . Five metabolic pathways of this compound, including demethylation, dehydrogenation, oxidation, dehydrogenation and oxidation, and demethylation and oxidation, were proposed in this study .

Result of Action

The molecular and cellular effects of this compound’s action are primarily associated with the abnormal mRNA expression of m6A regulators, as well as disordered m6A methylation levels of target genes . This leads to changes in the cellular processes controlled by these mRNAs, which can result in cell injury .

Future Directions

Future research could focus on further understanding the role of abnormal RNA m6A modification and mRNA expression in Humantenine-induced intestinal cell toxicity .

Properties

IUPAC Name

(1R,2S,4S,7Z,8R,9S)-7-ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-4-13-11-22(2)18-10-21(19-9-14(13)15(18)12-26-19)16-7-5-6-8-17(16)23(25-3)20(21)24/h4-8,14-15,18-19H,9-12H2,1-3H3/b13-4+/t14-,15-,18-,19+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKRPUOXUNOPOP-YDAOCWKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN(C2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\CN([C@H]2C[C@@]3([C@H]4C[C@@H]1[C@@H]2CO4)C5=CC=CC=C5N(C3=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318183
Record name Humantenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82375-29-9
Record name Humantenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82375-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Humantenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082375299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Humantenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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